7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Overview
Description
Quinoline derivatives are a class of compounds with a wide range of biological and pharmacological activities. The introduction of various functional groups into the quinoline core can significantly affect their chemical behavior and potential applications in medicine and materials science.
Synthesis Analysis
Synthesis of quinoline derivatives often involves multi-step organic reactions, including cyclization, substitution, and functional group transformations. For example, Mizuno et al. (2006) described the efficient synthesis of quinoline metabolites using protective groups and cyclization reactions (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Similarly, synthesis strategies may involve reactions like Friedel–Crafts alkylation, Krohnke pyridine synthesis, and other heterocycle-forming reactions.
Molecular Structure Analysis
The structural analysis of quinoline derivatives, including X-ray crystallography and NMR spectroscopy, reveals detailed information about their molecular conformation, bonding, and stereochemistry. Shishkina et al. (2018) reported on the polymorphic modifications and crystal structure of a quinoline derivative, highlighting the importance of molecular interactions in the solid state (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Quinoline derivatives, including carboxamide compounds, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, a study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which demonstrated potent cytotoxic properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives showed IC(50) values less than 10 nM, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
Material Science and Polymer Research
Research on quinoline derivatives extends into material science, where these compounds are utilized in the synthesis of new polymers with exceptional properties. A study on polyamides containing a quinoxaline moiety revealed the synthesis of new polyamides characterized by excellent thermal stability and solubility in polar aprotic solvents, showcasing their utility in high-performance materials (Patil et al., 2011).
Pharmacological Applications
Quinoline carboxamides have been investigated for various pharmacological applications. For instance, a study on cinchophen analogs, including quinoline carboxamide derivatives, indicated potential analgesic and anti-inflammatory activities, suggesting their applicability in developing new therapeutic agents (Mishra et al., 1988).
Photophysical and Fluorescent Studies
Quinoline derivatives have been explored for their photophysical properties, including studies on excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores. These compounds exhibited unique dual emissions and large Stokes shifts, demonstrating their potential as fluorescent probes for biological and chemical sensing applications (Padalkar & Sekar, 2014).
Advanced Polymerization Techniques
In the field of polymer science, quinoline derivatives have facilitated the development of novel polymerization techniques. A study on the room-temperature free-radical-induced polymerization of a quinoline-containing monomer highlighted a unique approach to synthesizing thermosetting resin systems for high-temperature applications, underscoring the versatility of quinoline derivatives in advanced material synthesis (Baek et al., 2003).
properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O5/c1-18-8-5-6-11-24(18)34-32(37)29-19(2)33-25-15-22(20-12-13-27(38-3)28(17-20)39-4)16-26(36)31(25)30(29)21-9-7-10-23(35)14-21/h5-14,17,22,30,33,35H,15-16H2,1-4H3,(H,34,37) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLUHOHDBHLQKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)O)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.